molecular formula C19H24N2O B14351144 2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol CAS No. 5083-86-3

2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol

Cat. No.: B14351144
CAS No.: 5083-86-3
M. Wt: 296.4 g/mol
InChI Key: YBIHBJLEGXTDCM-UHFFFAOYSA-N
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Description

2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals. This compound, in particular, has been studied for its potential therapeutic applications and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol typically involves the reaction of 4-methylphenylpiperazine with a suitable phenylethanol derivative. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a phenyl compound. The reaction is usually carried out under acidic conditions and requires careful control of temperature and pH to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing the release or uptake of neurotransmitters. This interaction can modulate various physiological processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Bromophenyl)piperazin-1-yl]-1-phenylethanol
  • 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-phenylethanol
  • 2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-phenylethanol

Uniqueness

2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol is unique due to the presence of the 4-methylphenyl group, which can influence its pharmacokinetic properties and biological activity. This structural variation can lead to differences in its interaction with molecular targets, making it distinct from other similar compounds .

Properties

CAS No.

5083-86-3

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

2-[4-(4-methylphenyl)piperazin-1-yl]-1-phenylethanol

InChI

InChI=1S/C19H24N2O/c1-16-7-9-18(10-8-16)21-13-11-20(12-14-21)15-19(22)17-5-3-2-4-6-17/h2-10,19,22H,11-15H2,1H3

InChI Key

YBIHBJLEGXTDCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC=CC=C3)O

Origin of Product

United States

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